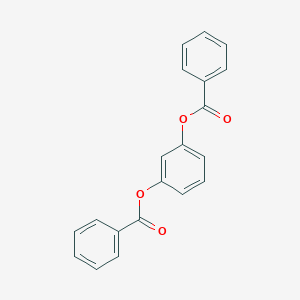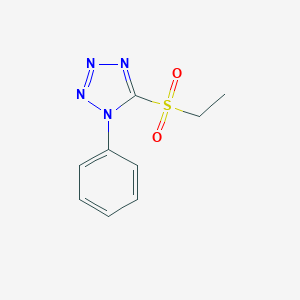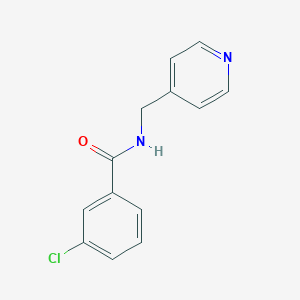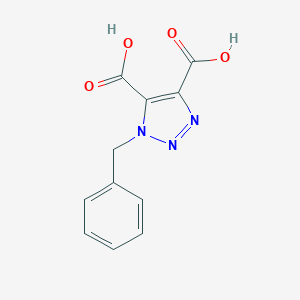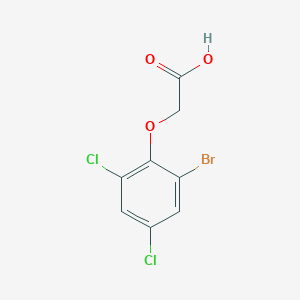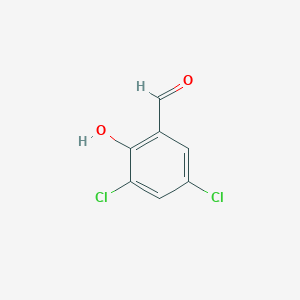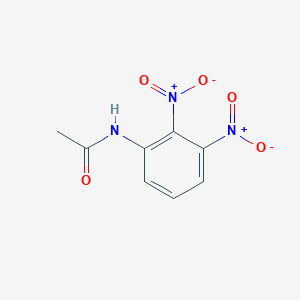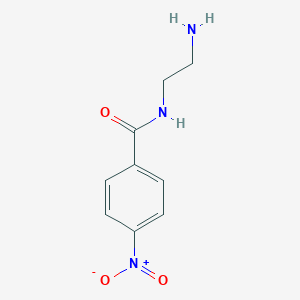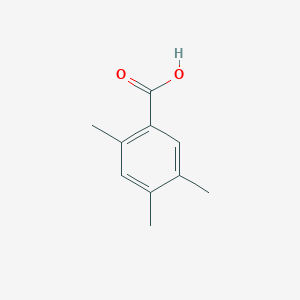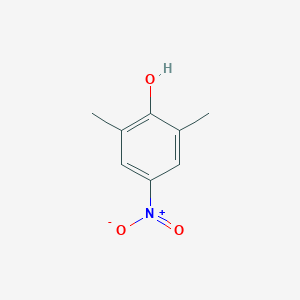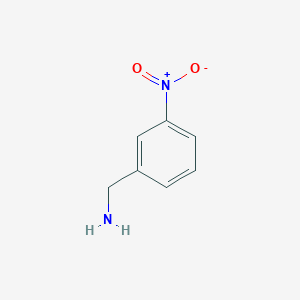
(3-Nitrophenyl)methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for a similar compound, “1-(3-methyl-2-nitrophenyl)methanamine hydrochloride”, involves the reduction of 3-methyl-2-nitroacetophenone to 1-(3-methyl-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.Molecular Structure Analysis
“(3-Nitrophenyl)methanamine” has a molecular formula of C7H8N2O2 . It contains a total of 19 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
“(3-Nitrophenyl)methanamine” has a molecular weight of 152.153 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available .Applications De Recherche Scientifique
Summary of the Application
“(3-Nitrophenyl)methanamine” has been used in the field of nanomaterials and catalysis. Specifically, it has been used as a substrate in the oxidative N-formylation of secondary amines . This process is catalyzed by reusable bimetallic AuPd–Fe3O4 nanoparticles .
Methods of Application or Experimental Procedures
The reaction of “(3-Nitrophenyl)methanamine” was examined using AuPd–Fe3O4 at room temperature . Methanol was utilized as the formyl source and 1.0 atm of O2 gas served as an external oxidant . The bimetallic catalyst, consisting of Au and Pd, makes the reaction more efficient than that using each metal separately .
Results or Outcomes
The bimetallic catalyst was found to be more efficient than using each metal separately . In addition, the catalyst can be effectively recycled owing to the Fe3O4 support .
2. Proteomics Research
Summary of the Application
“(3-Nitrophenyl)methanamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Results or Outcomes
The outcomes of using “(3-Nitrophenyl)methanamine” in proteomics research can also vary greatly depending on the specific experiment or study .
3. Synthesis of N-Methyl-1-(3-nitrophenyl)methanamine
Summary of the Application
N-Methyl-1-(3-nitrophenyl)methanamine is a derivative of “(3-Nitrophenyl)methanamine” and has been synthesized for use in various chemical reactions .
Results or Outcomes
The outcomes of synthesizing N-Methyl-1-(3-nitrophenyl)methanamine can also vary greatly depending on the specific experiment or study .
4. Biochemical Research
Summary of the Application
“(3-Nitrophenyl)methanamine” is used in biochemical research . It is often used as a reagent in various biochemical reactions .
Results or Outcomes
The outcomes of using “(3-Nitrophenyl)methanamine” in biochemical research can also vary greatly depending on the specific experiment or study .
5. Synthesis of Other Chemical Compounds
Summary of the Application
“(3-Nitrophenyl)methanamine” is used in the synthesis of other chemical compounds . For example, it is used in the synthesis of N-Methyl-1-(3-nitrophenyl)methanamine .
Results or Outcomes
The outcomes of synthesizing other chemical compounds using “(3-Nitrophenyl)methanamine” can also vary greatly depending on the specific experiment or study .
Safety And Hazards
Propriétés
IUPAC Name |
(3-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYJYRQKYGNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995532 | |
| Record name | 1-(3-Nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)methanamine | |
CAS RN |
7409-18-9, 26177-43-5 | |
| Record name | 3-Nitrobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzylammonium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


